molecular formula C36H64N2O12 B15061902 Tco-peg8-tco

Tco-peg8-tco

Cat. No.: B15061902
M. Wt: 716.9 g/mol
InChI Key: SPZWBIMXUPJMBJ-LEWNYYKSSA-N
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Description

Tco-peg8-tco, also known as di(cyclooct-4-en-1-yl) (3,6,9,12,15,18,21,24-octaoxahexacosane-1,26-diyl)dicarbamate, is a polyethylene glycol-based compound. It is primarily used as a PROTAC linker, which facilitates the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to degrade specific proteins within cells, making this compound a valuable tool in chemical biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tco-peg8-tco is synthesized through a series of chemical reactions involving the attachment of trans-cyclooctene (TCO) groups to a polyethylene glycol (PEG) backbone. The synthesis typically involves the following steps:

    Activation of PEG: The PEG chain is activated using a suitable reagent, such as a carbodiimide, to introduce reactive groups.

    Attachment of TCO Groups: The activated PEG is then reacted with TCO groups under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade reagents.

    Scalable Reaction Conditions: The activated PEG is reacted with TCO groups in large reactors, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tco-peg8-tco undergoes several types of chemical reactions, including:

    Cycloaddition Reactions: The TCO groups in this compound react with tetrazine compounds in an inverse electron demand Diels-Alder reaction, forming stable covalent bonds.

    Substitution Reactions: The PEG backbone can undergo substitution reactions with various functional groups, allowing for further modification.

Common Reagents and Conditions

    Tetrazine Compounds: Used in cycloaddition reactions with TCO groups.

    Carbodiimides: Used for the activation of PEG chains.

    Solvents: Common solvents include dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various PROTACs and other bioconjugates, which are used in research and therapeutic applications .

Scientific Research Applications

Tco-peg8-tco has a wide range of scientific research applications, including:

    Chemical Synthesis: Used as a linker in the synthesis of complex molecules.

    Bio-Conjugation: Facilitates the precise labeling and tagging of biomolecules for biomedical research.

    Molecular Imaging: Used in the development of imaging agents for diagnostic purposes.

    Drug Delivery: Enhances the pharmacokinetic properties and targeting capabilities of therapeutic agents

Mechanism of Action

Tco-peg8-tco exerts its effects through the following mechanisms:

    Cycloaddition Reactions: The TCO groups react with tetrazine compounds, forming stable covalent bonds.

    Protein Degradation: In the context of PROTACs, this compound links the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Comparison with Similar Compounds

Similar Compounds

    Tco-peg4-tco: A shorter PEG linker with similar reactivity but different solubility and pharmacokinetic properties.

    Tco-peg12-tco: A longer PEG linker with enhanced solubility and longer circulation time in vivo.

Uniqueness

Tco-peg8-tco is unique due to its optimal balance between solubility, reactivity, and pharmacokinetic properties. Its PEG8 backbone provides sufficient flexibility and water solubility, while the TCO groups ensure efficient and specific reactions with tetrazine compounds .

Properties

Molecular Formula

C36H64N2O12

Molecular Weight

716.9 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C36H64N2O12/c39-35(49-33-11-7-3-1-4-8-12-33)37-15-17-41-19-21-43-23-25-45-27-29-47-31-32-48-30-28-46-26-24-44-22-20-42-18-16-38-36(40)50-34-13-9-5-2-6-10-14-34/h1-3,5,33-34H,4,6-32H2,(H,37,39)(H,38,40)/b3-1-,5-2-

InChI Key

SPZWBIMXUPJMBJ-LEWNYYKSSA-N

Isomeric SMILES

C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CC/C=C\CCC2

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2

Origin of Product

United States

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